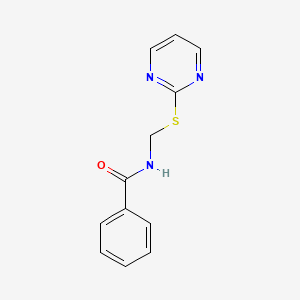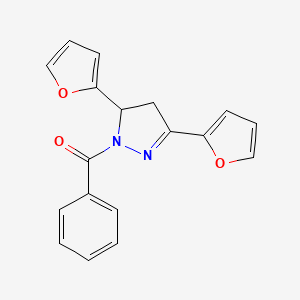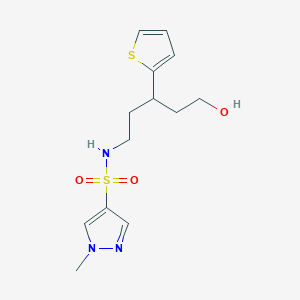
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his colleagues at Northeastern University in Boston, Massachusetts. Since then, AM251 has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.
科学的研究の応用
COX-2 Inhibition
One of the primary applications of derivatives similar to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide is in the development of COX-2 inhibitors. Research by Penning et al. (1997) in the field of medicinal chemistry explored a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit COX-2, both in vitro and in vivo. Through extensive structure-activity relationship work, several potent and selective inhibitors of COX-2 were identified, demonstrating the potential of pyrazole-sulfonamide derivatives in treating conditions like rheumatoid arthritis and osteoarthritis. This study underscores the importance of pyrazole derivatives in designing new therapeutic agents targeting COX-2 (Penning et al., 1997).
Antimicrobial Activity
The antimicrobial properties of pyrazole-sulfonamide derivatives have been explored in several studies. El‐Emary et al. (2002) synthesized new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which upon further reactions yielded compounds with significant antimicrobial activity. This research highlights the versatility of pyrazole-sulfonamide derivatives in generating new compounds with potential applications in combating microbial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Derivatives of pyrazole-sulfonamides have also been investigated for their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. Ozmen Ozgun et al. (2019) synthesized a series of pyrazoline benzensulfonamides and evaluated their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. Their study revealed potent inhibitory activity, suggesting these derivatives as promising candidates for developing new therapeutic agents for diseases where these enzymes are therapeutic targets (Ozmen Ozgun et al., 2019).
Anticancer Activities
The antiproliferative activities of pyrazole-sulfonamide derivatives against various cancer cell lines have been a subject of research. Mert et al. (2014) conducted a study on a series of pyrazole-sulfonamide derivatives, testing their in vitro antiproliferative activities against HeLa and C6 cell lines. Their findings indicated that some of the synthesized compounds exhibited promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
特性
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-16-10-12(9-14-16)21(18,19)15-6-4-11(5-7-17)13-3-2-8-20-13/h2-3,8-11,15,17H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMBOJAFFFKUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide](/img/structure/B2649955.png)




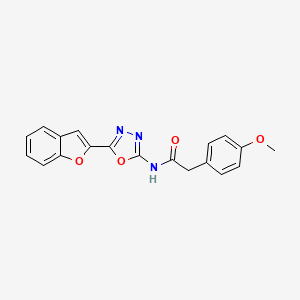
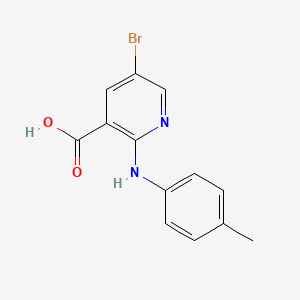
![Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2649969.png)

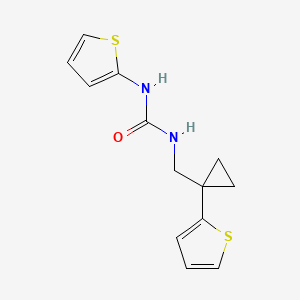
![N-butyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2649972.png)
